molecular formula C18H20N2O2S B497509 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 708228-85-7

1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497509
CAS No.: 708228-85-7
M. Wt: 328.4g/mol
InChI Key: RFUZDRQVKLJMDB-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound characterized by the presence of a mesitylsulfonyl group and a phenyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of mesitylsulfonyl chloride with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Mesitylsulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of a mesitylsulfonyl group and a phenyl group attached to an imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-phenyl-1-(2,4,6-trimethylphenyl)sulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-11-14(2)17(15(3)12-13)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZDRQVKLJMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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